molecular formula C11H12ClNO B3029472 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 676116-21-5

8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3029472
CAS No.: 676116-21-5
M. Wt: 209.67
InChI Key: DKDXVAZEBXCVKQ-UHFFFAOYSA-N
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Description

8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 676116-21-5) is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . This molecule features the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold, a privileged structure in medicinal chemistry recognized for its broad spectrum of pharmacological activities . The core dihydroquinolinone framework is a subject of significant research interest for the development of new therapeutic agents, including anti-cancer drugs , anti-diabetic agents , and central nervous system (CNS) treatments . The specific 8-chloro substitution on this scaffold enhances its utility as a versatile building block for further chemical exploration, such as α-lithiation and electrophilic substitution to create diverse libraries of compounds for biological evaluation . This compound is cited in patent literature for the development of heterocyclic-substituted piperazines intended for the treatment of schizophrenia and other central nervous system disorders . As a key intermediate, it can be synthesized via Friedel-Crafts cyclization methodologies and utilized in various coupling reactions to generate more complex structures. Researchers value this compound for constructing novel chemical entities to address emerging challenges like antibiotic resistance and the need for targeted therapies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, referring to the material safety data sheet. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

8-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDXVAZEBXCVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696324
Record name 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676116-21-5
Record name 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS Number: 676116-21-5) is a synthetic compound belonging to the quinolinone class. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C11_{11}H12_{12}ClNO
  • Molecular Weight : 209.67 g/mol
  • Structure : The compound features a chloro substituent and a dimethyl group on the quinoline ring, which may influence its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Notably:

  • Antibacterial Effects : The compound has shown significant activity against various bacterial strains. In vitro assays indicated that it possesses a minimum inhibitory concentration (MIC) that is competitive with known antibiotics.
Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Antifungal Activity

Research has also highlighted its antifungal properties. The compound demonstrated effectiveness against fungal pathogens such as:

  • Candida albicans and Aspergillus niger, with MIC values ranging from 16 to 64 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation.
Cell Line IC50 (µM)
HeLa12
MCF-710

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
  • Induction of Apoptosis : In cancer cells, it appears to activate caspase pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to its cytotoxic effects.

Case Studies

  • Study on Antibacterial Properties : A recent study published in the Journal of Antibiotics evaluated the efficacy of various quinolinones, including this compound, against multi-drug resistant strains of bacteria. Results indicated that this compound was effective in reducing bacterial load in infected models.
  • Anticancer Research : Another significant study investigated the effects of this compound on breast cancer cells. The findings suggested that it not only inhibited cell growth but also sensitized cells to chemotherapeutic agents.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For example, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria .

2. Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. A notable case study published in Cancer Letters reported that derivatives of this compound showed promise in inhibiting tumor growth in animal models .

3. Neuroprotective Effects
Recent research has pointed towards the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study in Neuroscience Letters provided evidence for its potential use as a therapeutic agent in neurodegenerative conditions .

Other Scientific Applications

1. Synthesis of Novel Compounds
The unique structure of this compound makes it a valuable precursor for synthesizing novel heterocyclic compounds. Researchers have utilized this compound as a building block for creating more complex molecules with enhanced biological activities .

2. Photophysical Studies
The photophysical properties of this compound have been explored for applications in photodynamic therapy (PDT). Its ability to absorb light and generate reactive oxygen species can be harnessed for targeted cancer therapies .

Summary Table of Applications

Application AreaDescriptionKey Findings
AntimicrobialInhibits growth of various bacterial strainsEffective against resistant bacteria
AnticancerInduces apoptosis in cancer cellsPromising results in tumor growth inhibition
NeuroprotectiveProtects neuronal cells from oxidative stressPotential therapeutic agent for neurodegeneration
SynthesisPrecursor for novel heterocyclic compoundsUseful in creating biologically active derivatives
Photophysical StudiesExplored for use in photodynamic therapyAbsorbs light effectively for cancer treatment

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Table 1: Comparison of Halogenated Analogs

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Cl (8) C₁₁H₁₂ClNO 209.67 Research chemical; discontinued
8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Br (8) C₁₁H₁₂BrNO 254.12 Higher molecular weight; requires -80°C storage
8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one F (8) C₁₁H₁₂FNO 193.22 Enhanced electronegativity; potential bioactivity
6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Cl (6) C₁₁H₁₂ClNO 209.67 Positional isomer; acute oral toxicity (LD₅₀: 300 mg/kg)

Key Observations:

  • Positional Isomerism : The 6-chloro isomer exhibits distinct toxicity profiles compared to the 8-chloro derivative, highlighting the importance of substituent placement .

Substituent Variations in the Dihydroquinolinone Core

Table 2: Functional Group Modifications

Compound Name Substituents (Positions) Biological Activity/Applications References
CHNQD-00603 -OCH₃ (3), -OH (4) Promotes osteogenic differentiation in BMSCs via Runx2 activation
(4S)-1-Allyl-4-ethyl-3,4-dihydroquinolin-2(1H)-one Allyl (1), Ethyl (4) High stereochemical purity (93% ee); used in enantioselective synthesis
8-Methyl-3,4-dihydroquinolin-2(1H)-one -CH₃ (8) Reduced halogen-related toxicity; limited bioactivity data
7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Br (7) Synthetic intermediate; 96% purity

Key Observations:

  • Hydroxyl/Methoxy Groups : CHNQD-00603 demonstrates enhanced solubility and bioactivity due to hydrogen-bonding capabilities, contrasting with the hydrophobic 8-chloro derivative .
  • Steric Effects : Allyl and ethyl substituents (e.g., in ) introduce steric bulk, influencing reaction kinetics in catalytic processes.

Table 3: Hazard Comparison

Compound Name GHS Classification Key Precautions References
This compound Acute toxicity (oral), skin/eye irritation Use PPE; avoid dust inhalation
6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Acute toxicity (oral), respiratory irritation Requires ventilation; emergency eyewash access
8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Not classified as carcinogen Store at -80°C; avoid prolonged exposure

Key Observations:

  • Chlorinated derivatives generally exhibit higher acute toxicity compared to non-halogenated analogs (e.g., 8-methyl derivative ).
  • Brominated compounds may pose fewer carcinogenic risks but require stringent storage conditions .

Research Implications

  • Synthetic Utility: Halogenated dihydroquinolinones serve as intermediates in synthesizing β-blockers (e.g., carteolol precursors ).
  • Biological Relevance : Substituent position (e.g., 8-Cl vs. 6-Cl) significantly impacts toxicity and target engagement, necessitating precise structural optimization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via alkylation of nitro-substituted intermediates followed by nitro group reduction and coupling with thiophene-2-carbimidothioate hydroiodide. For example, alkylation of 7-nitro-3,4-dihydroquinolin-2(1H)-one with chloroalkylamine hydrochlorides (e.g., dimethylaminoethyl chloride) in DMF with K₂CO₃ yields intermediates, which are reduced using Pd/C or Raney nickel and coupled under mild ethanol conditions .
  • Key Data : Yields range from 44.8% to 98% depending on substituents and reaction optimization (e.g., compound 19 achieved 44.8% yield, while 20 reached 98% after Raney nickel reduction) .

Q. How does structural modification at the 8-position affect biological activity in dihydroquinolinone derivatives?

  • Methodology : Substituents at the 8-position (e.g., fluoro, chloro) are introduced via alkylation or substitution reactions. Biological activity is assessed using NOS inhibition assays.
  • Key Findings : Introducing an 8-fluoro group (compound 31 ) reduces nNOS inhibitory potency by 6-fold compared to unsubstituted analogs (3.36 μM vs. 0.58 μM), likely due to restricted side-chain flexibility .

Q. What analytical methods ensure purity and structural confirmation of synthesized derivatives?

  • Methodology : HPLC (>95% purity), ¹H NMR, and mass spectrometry (ESI or EI) are standard. For example, compound 70 was characterized by ¹H NMR (δ 8.13–8.07 ppm for aromatic protons) and MS-ESI (m/z 282 [MH⁺]) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
8-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

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